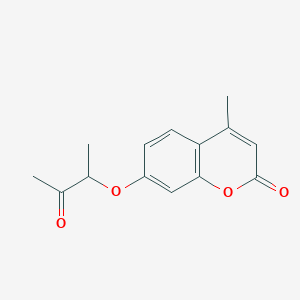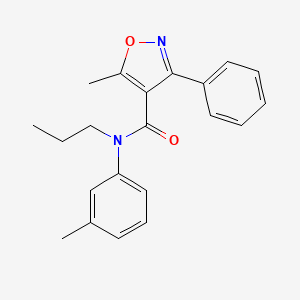![molecular formula C14H13ClO3 B14958155 8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958155.png)
8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines or thiols.
Applications De Recherche Scientifique
8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as optical or electronic materials.
Mécanisme D'action
The mechanism of action of 8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Lacks the chloro group, which may affect its biological activity.
8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Lacks the ethoxy group, which may influence its solubility and reactivity.
7-ethoxy-8-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Contains a methyl group instead of a chloro group, potentially altering its chemical properties.
Uniqueness
8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of both chloro and ethoxy groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H13ClO3 |
|---|---|
Poids moléculaire |
264.70 g/mol |
Nom IUPAC |
8-chloro-7-ethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C14H13ClO3/c1-2-17-13-7-12-10(6-11(13)15)8-4-3-5-9(8)14(16)18-12/h6-7H,2-5H2,1H3 |
Clé InChI |
TZDMLNKCAJJJHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B14958075.png)
![2-{[3-(Carboxymethoxy)-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL]oxy}acetic acid](/img/structure/B14958086.png)


![6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14958120.png)
![ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B14958123.png)
![2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide](/img/structure/B14958128.png)
![dibutyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B14958130.png)
![3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14958131.png)

![7,8-bis[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14958141.png)
![1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14958142.png)

![6-oxo-6H-benzo[c]chromen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14958149.png)
